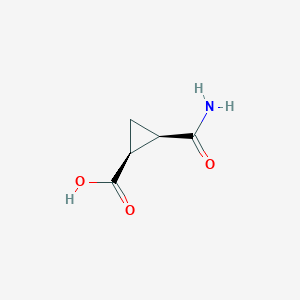

cis-2-Carbamoylcyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a compound includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include its role or use in certain applications .

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted using computational chemistry .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Pharmaceutical Applications

Asymmetric synthesis techniques have been developed for the preparation of amino acids and derivatives similar to "(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid," which are crucial in the pharmaceutical industry. These compounds serve as the pharmacophoric unit in potent inhibitors for diseases like hepatitis C virus (HCV), showcasing their importance in drug development. The synthesis processes emphasize operational convenience, practicality, and scalability, indicating their potential for large-scale pharmaceutical applications (Sato et al., 2016).

Role in Plant Growth and Stress Response

The compound 1-Aminocyclopropane-1-Carboxylic Acid (ACC), closely related to "(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid," plays a central role in ethylene biosynthesis in plants. Ethylene is a critical hormone for regulating various vegetative and developmental processes. The research highlights advancements in understanding ACC's synthesis, transport, and its role as an ethylene-independent signal. This knowledge is pivotal for agronomic applications, including enhancing plant growth and stress resilience (Vanderstraeten and Van Der Straeten, 2017).

Enzymatic Regulation and Ethylene Production

Investigations into the enzymatic regulation of ACC synthase (ACS) have elucidated mechanisms controlling ethylene production during plant ripening. Understanding the transition from auto-inhibitory to autostimulatory regulation of ethylene synthesis offers insights into fruit ripening processes, potentially informing genetic and agronomic strategies to enhance crop quality and yield (Barry et al., 2000).

Ethylene-Independent Growth Regulation

Emerging research indicates that ACC, and by extension, its derivatives, may function as signaling molecules independent of their role in ethylene biosynthesis. This revelation opens new avenues for understanding plant growth regulation and development, suggesting that these compounds may influence various physiological processes beyond ethylene production (Polko and Kieber, 2019).

Mecanismo De Acción

Target of Action

The primary target of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid is Beta-lactamase in Escherichia coli . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics such as penicillins, cephamycins, and carbapenems .

Mode of Action

It is known that the compound interacts with its target, beta-lactamase, in a way that inhibits the enzyme’s activity . This inhibition can lead to changes in the bacterial cell, such as increased susceptibility to beta-lactam antibiotics .

Biochemical Pathways

It is likely that the compound affects the pathways related to beta-lactamase and its role in antibiotic resistance .

Result of Action

It is likely that the compound’s inhibition of beta-lactamase leads to increased susceptibility of bacteria to beta-lactam antibiotics .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can affect the activity and stability of many chemical compounds .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid are currently not well-documented in the literature. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s stereochemistry and functional groups .

Cellular Effects

It is possible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl diazoacetate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bisulfite", "Sodium carbonate", "Ammonium chloride", "Sodium bicarbonate", "Sodium chloride", "Sodium hydroxide", "Carbon dioxide", "Ammonia", "Carbonic acid", "Urea" ], "Reaction": [ "Step 1: Ethyl diazoacetate is reacted with methanol and sodium hydroxide to form methyl diazoacetate.", "Step 2: Methyl diazoacetate is then reacted with hydrochloric acid to form methyl chloroacetate.", "Step 3: Methyl chloroacetate is reacted with sodium nitrite and copper sulfate to form methyl 2-nitro-2-methylpropanoate.", "Step 4: Methyl 2-nitro-2-methylpropanoate is reduced with sodium bisulfite to form methyl 2-amino-2-methylpropanoate.", "Step 5: Methyl 2-amino-2-methylpropanoate is then cyclized with sodium carbonate to form (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid.", "Step 6: The product is purified by recrystallization using a mixture of ammonia and carbonic acid, followed by treatment with urea to remove any remaining impurities." ] } | |

Número CAS |

15982-33-9 |

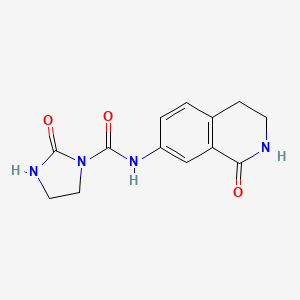

Fórmula molecular |

C5H7NO3 |

Peso molecular |

129.11 g/mol |

Nombre IUPAC |

(1R,2S)-2-carbamoylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)/t2-,3+/m0/s1 |

Clave InChI |

WYCFAOQMGVSOAG-STHAYSLISA-N |

SMILES isomérico |

C1[C@@H]([C@@H]1C(=O)O)C(=O)N |

SMILES |

C1C(C1C(=O)O)C(=O)N |

SMILES canónico |

C1C(C1C(=O)O)C(=O)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)

![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)

![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)

![N-(1-phenylethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2846041.png)

![6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846046.png)